molecular formula C12H21NO3 B3082897 Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate CAS No. 1134777-77-7

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate

Cat. No.: B3082897
CAS No.: 1134777-77-7
M. Wt: 227.3 g/mol
InChI Key: BMFHMVWELDPGBX-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound is notable for its unique structure, which includes a cyclohexene ring with a hydroxymethyl group and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate typically involves the reaction of a cyclohexene derivative with tert-butyl carbamate. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the cyclohexene ring results in a cyclohexane derivative.

Scientific Research Applications

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate involves its role as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions. This mechanism is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used for similar purposes in organic synthesis.

    N-Boc-hydroxylamine: Another carbamate protecting group with a different structure.

    Phenyl carbamate: Used in the synthesis of various organic compounds.

Uniqueness

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is unique due to its specific structure, which combines a cyclohexene ring with a hydroxymethyl group and a tert-butyl carbamate moiety. This unique combination provides distinct reactivity and stability, making it valuable in specific synthetic applications where other carbamates may not be suitable.

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFHMVWELDPGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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